molecular formula C8H15Cl2N5 B11865606 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B11865606
M. Wt: 252.14 g/mol
InChI Key: ZWXGKUMIYLKVJW-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N5. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15Cl2N5

Molecular Weight

252.14 g/mol

IUPAC Name

4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N5.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H

InChI Key

ZWXGKUMIYLKVJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)N.Cl.Cl

Origin of Product

United States

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